2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is a complex organic compound with the molecular formula C35H26N2O4S and a molecular weight of 570.7 g/mol It belongs to the class of aromatic heterocyclic compounds and is characterized by the presence of indole and xanthylium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate typically involves the reaction of indole derivatives with xanthylium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium or copper salts. The reaction temperature is maintained between 80-120°C, and the reaction time varies from 6 to 24 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzoate
- 4-(1-Methyl-indolin-5-ylazo)-benzenesulfonic acid
- Xanthylium derivatives
Uniqueness
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and xanthylium moieties makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C35H26N2O4S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H26N2O4S/c38-42(39,40)34-12-6-3-9-29(34)35-27-15-13-25(36-19-17-23-7-1-4-10-30(23)36)21-32(27)41-33-22-26(14-16-28(33)35)37-20-18-24-8-2-5-11-31(24)37/h1-16,21-22H,17-20H2 |
InChI Key |
ABGHGSLHWKPZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC4=C(C=C3)C(=C5C=CC(=[N+]6CCC7=CC=CC=C76)C=C5O4)C8=CC=CC=C8S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.